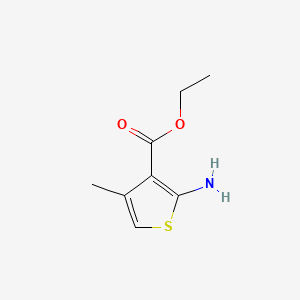

Ethyl 2-amino-4-methylthiophene-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-11-8(10)6-5(2)4-12-7(6)9/h4H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYCZKOBLRJJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334559 | |

| Record name | Ethyl 2-amino-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43088-42-2 | |

| Record name | Ethyl 2-amino-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-Amino-4-methylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-amino-4-methylthiophene-3-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-amino-4-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Heterocyclic Scaffold

This compound is a polysubstituted 2-aminothiophene derivative that has garnered significant attention in synthetic and medicinal chemistry. As a heterocyclic compound, its thiophene core is a structural motif found in numerous biologically active molecules and functional materials.[1][2][3] The strategic placement of an amino group at the C2 position, an ethyl carboxylate at C3, and a methyl group at C4 provides a unique combination of electronic properties and reactive sites. This makes it an exceptionally valuable and versatile building block for the synthesis of more complex chemical entities, particularly in the development of novel pharmaceutical agents and advanced materials.[4][5]

This guide offers a comprehensive overview of the core chemical properties of this compound, grounded in experimental data and established scientific principles. We will delve into its synthesis, structural characteristics, spectroscopic signature, reactivity, and applications, providing field-proven insights for professionals in drug discovery and chemical research.

Synthesis: The Gewald Three-Component Reaction

The most efficient and widely adopted method for synthesizing this compound is the Gewald three-component reaction.[6][7] This one-pot synthesis is renowned for its operational simplicity and the ready availability of its starting materials, making it a cornerstone for the production of various 2-aminothiophenes.[8][9] The reaction convenes a ketone (acetone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][10]

Causality in Experimental Design

The choice of a base is critical for the reaction's success. Amine bases like diethylamine or morpholine are typically employed.[1][11] Their primary role is to deprotonate the active methylene group of ethyl cyanoacetate, generating a nucleophilic carbanion. This initiates the first step of the reaction cascade: a Knoevenagel-Cope condensation with the ketone.[8][9] The subsequent steps involve the addition of sulfur and an intramolecular cyclization to form the thiophene ring. The reaction is typically conducted in a polar protic solvent like ethanol, which facilitates the dissolution of reactants and intermediates.[2][10]

Reaction Mechanism Workflow

The mechanism of the Gewald reaction is a well-studied process that proceeds through several key stages.[7][8]

-

Knoevenagel-Cope Condensation: The base catalyzes the condensation between acetone and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

-

Michael Addition of Sulfur: The sulfur, acting as a nucleophile (often proposed to be activated by the base), adds to the β-position of the unsaturated intermediate.

-

Intramolecular Cyclization: The terminal sulfur atom then attacks the cyano group, initiating the ring closure.

-

Tautomerization/Aromatization: A final tautomerization step yields the stable, aromatic 2-aminothiophene product.

Caption: Generalized workflow for the Gewald synthesis of the title compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis of this compound.[1][2][10]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).

-

Addition of Reactants: In a separate vessel, prepare a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).

-

Reaction: Add the acetone/ethyl cyanoacetate mixture to the sulfur/diethylamine solution. Stir the combined mixture at 50°C for approximately 3 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction mixture with ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate (e.g., 7:3 v/v) eluent system.

-

Isolation: The final product, yellow crystals, can be obtained by slow evaporation of the solvent. A typical yield is around 85%.[2][10]

Physicochemical and Structural Properties

The compound presents as a light yellow to orange crystalline powder at room temperature.[4] Its structural and physical properties have been well-characterized, providing a solid foundation for its use in further synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂S | [4][12] |

| Molecular Weight | 185.24 g/mol | [4] |

| Appearance | Light yellow to yellow to orange crystalline powder | [4] |

| Melting Point | 76 - 83 °C | [4][10] |

| CAS Number | 43088-42-2 | [4][12] |

| InChIKey | ILYCZKOBLRJJSW-UHFFFAOYSA-N | [12] |

Crystal Structure and Molecular Geometry

X-ray diffraction studies have revealed that this compound crystallizes in the triclinic space group P-1.[1][10] The analysis shows two independent molecules (A and B) in the asymmetric unit. A key structural feature is the near-planarity of the molecule; the thiophene ring and the directly attached atoms are essentially coplanar.[2][10] The ethyl carboxylate group is also nearly coplanar with the thiophene ring, which suggests a degree of electronic conjugation between the ester and the heterocyclic system.[2][10]

The crystal packing is stabilized by a network of hydrogen bonds. Each molecule features an intramolecular N—H⋯O hydrogen bond between one of the amine hydrogens and the carbonyl oxygen of the ester group.[1][2] Furthermore, intermolecular N—H⋯O and N—H⋯S hydrogen bonds link the individual molecules into dimers and chains, creating a stable supramolecular architecture.[1][2][10]

Spectroscopic Characterization

The identity and purity of this compound are routinely confirmed by a suite of spectroscopic techniques. The data presented below are consistent with the assigned structure.

| Technique | Key Data Points | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene C5-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, C4-CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃) | [2][10] |

| ¹³C NMR (400 MHz, CDCl₃) | δ 166.13 (C=O), 164.17 (C2-NH₂), 136.71 (C4), 106.72 (C5), 102.85 (C3), 59.54 (OCH₂), 18.40 (C4-CH₃), 14.40 (OCH₂CH₃) | [2][10] |

| ESI-MS | m/z calculated for C₈H₁₁NO₂S: 185.05; found [M+H]⁺: 186.15 | [2][10] |

| IR (KBr, cm⁻¹) | ~3400, 3300 (N-H stretching); ~1660 (C=O stretching) | [11][12] |

-

¹H NMR Analysis: The spectrum clearly shows the characteristic singlet for the amino protons around 6.07 ppm and a singlet for the lone thiophene proton at 5.82 ppm. The ethyl group gives rise to a quartet and a triplet, while the methyl group on the ring appears as a sharp singlet.

-

¹³C NMR Analysis: The spectrum confirms the presence of eight distinct carbon environments, including the ester carbonyl carbon at ~166 ppm and the four unique carbons of the substituted thiophene ring.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the compound, typically showing the protonated molecular ion [M+H]⁺.[10]

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups. The amino group, the ester, and the thiophene ring itself can all participate in further chemical transformations.[4]

-

Amino Group Reactivity: The nucleophilic amino group is the most common site for derivatization. It readily reacts with aldehydes and ketones to form Schiff bases (imines), or with acyl chlorides and anhydrides to form amides. These reactions are fundamental for building more complex molecular scaffolds.[11]

-

Ester Group Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other derivatives such as amides or acid chlorides. It can also be reduced to a primary alcohol.

-

Thiophene Ring Substitution: While the ring is already substituted, the C5 position is available for electrophilic aromatic substitution, although the electron-donating amino group directs reactivity.

Synthetic Workflow Example: Derivatization

The compound is a key precursor for the synthesis of condensed heterocyclic systems like thieno[2,3-d]pyrimidines, which are known to possess a wide range of biological activities.

Caption: Synthetic utility of the title compound as a scaffold for diverse derivatives.

Applications in Drug Discovery and Material Science

The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, and this compound is a key entry point to this chemical space.

-

Pharmaceutical Development: Derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, antidepressant, antimicrobial, and anticonvulsant properties.[1][2] Notably, substituted 2-aminothiophenes are potent allosteric enhancers of the adenosine A1 receptor, a target for treating cardiac arrhythmias.[1][2] The compound serves as a crucial intermediate in the synthesis of drugs like the anti-inflammatory agent Tinoridine.[9]

-

Material Science: The thiophene ring is the fundamental unit of polythiophenes, a major class of conductive polymers. Because of their favorable electronic properties, including reversible oxidation at low potentials, thiophene derivatives are explored for use in functional materials such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).[1][2]

-

Agrochemicals: The stability and biological activity associated with the thiophene ring make it a useful component in the design of modern agrochemicals.[4]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: The compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation.[12] It may also cause respiratory irritation and may be harmful if swallowed, inhaled, or in contact with skin.[12][13]

-

Handling Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13] Avoid generating dust. Ensure eyewash stations and safety showers are readily accessible.

-

Storage: Store at room temperature in a dry, well-ventilated place. Keep the container tightly closed and away from strong oxidizing agents.[4][14]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for innovation. Its straightforward and efficient synthesis via the Gewald reaction, combined with its well-defined physicochemical properties and multifaceted reactivity, establishes it as a high-value scaffold in modern chemistry. For researchers in drug development and material science, a thorough understanding of its properties is essential for leveraging its full potential to create novel molecules with significant therapeutic or technological impact.

References

-

Khanum, G., Fatima, A., Sharma, P., Srivastava, S. K., & Butcher, R. J. (2021). This compound. IUCrData, 6(4), x210351. [Link]

-

Zare, A., et al. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]

-

Thomas, J., et al. (2017). Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Synfacts. [Link]

-

International Union of Crystallography. (2021). This compound. IUCr. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Khanum, G., et al. (2021). This compound. IUCr Journals. [Link]

-

Mobinikhaledi, A., et al. (2009). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Ethyl 2-Amino-4-Methyl-5-Phenylthiophene-3-Carboxylate in Modern Drug Discovery. [Link]

-

PubChem. Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2021). This compound. [Link]

-

PubChem. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

-

NIST. This compound. NIST WebBook. [Link]

-

ResearchGate. (2024). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. [Link]

-

ResearchGate. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. [Link]

-

Prasad, Y. R., et al. (2016). Therapeutic importance of synthetic thiophene. PubMed Central. [Link]

-

PubChemLite. This compound (C8H11NO2S). [Link]

Sources

- 1. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d-nb.info [d-nb.info]

- 10. journals.iucr.org [journals.iucr.org]

- 11. asianpubs.org [asianpubs.org]

- 12. This compound | C8H11NO2S | CID 521132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Ethyl 2-amino-4-methylthiophene-3-carboxylate structure and bonding

An In-depth Technical Guide to the Structure and Bonding of Ethyl 2-amino-4-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a polysubstituted 2-aminothiophene derivative, stands as a cornerstone heterocyclic building block in modern chemical science. Its rigid, planar structure, endowed with multiple functional groups—an amino group, an ester, and the thiophene core—renders it a highly versatile synthon. This guide provides a comprehensive analysis of its molecular structure, intricate bonding network, spectroscopic signature, and the robust synthetic methodology for its preparation. For professionals in drug discovery and materials science, a deep understanding of these core characteristics is paramount for leveraging this scaffold to design novel therapeutic agents and functional materials.[1][2][3] Thiophene derivatives, in general, exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties, and are integral to materials for organic electronics like field-effect transistors and OLEDs.[4][5]

Molecular Structure and Crystallographic Analysis

The definitive three-dimensional arrangement of this compound (C₈H₁₁NO₂S) has been elucidated by single-crystal X-ray diffraction.[4][5][6] The analysis reveals that the compound crystallizes in the triclinic space group P-1, with two independent molecules, designated A and B, in the asymmetric unit.[4][5][6]

A defining feature of the molecule is the high degree of planarity. The thiophene ring itself is nearly perfectly flat, and the directly attached amino and carboxylate substituents deviate only slightly from this plane.[4][5][6] For molecule A, the root-mean-square (r.m.s.) deviation of the thiophene moiety is a mere 0.003 Å.[4][6] The dihedral angle between the thiophene ring and the ethyl carboxylate group is exceptionally small, at approximately 1.65°, indicating these two groups are almost perfectly coplanar.[4][5][6] The amino group is slightly more tilted, with a dihedral angle of about 12.5°.[4][5][6] This overall planarity is crucial for its chemical behavior and interactions in biological systems.

Crystallographic Data Summary

| Parameter | Value | Reference |

| Chemical Formula | C₈H₁₁NO₂S | [2][6][7] |

| Molecular Weight | 185.24 g/mol | [2][7] |

| Crystal System | Triclinic | [5] |

| Space Group | P-1 | [5] |

| Molecules per Asymmetric Unit (Z') | 2 | [4][5][6] |

| Melting Point | 76–79 °C | [5][6] |

Analysis of Chemical Bonding

The stability and reactivity of this compound are governed by a network of both intramolecular and intermolecular non-covalent interactions, primarily hydrogen bonds.

Intramolecular Hydrogen Bonding

The most significant structural feature is a strong intramolecular N—H⋯O hydrogen bond.[4][5][6][8] One of the hydrogen atoms of the C2-amino group forms a hydrogen bond with the carbonyl oxygen of the C3-ester group. This interaction creates a stable pseudo-six-membered ring, which is a key factor in enforcing the planarity of the molecule and influencing the electronic distribution within the enamine-ester system.

Caption: Intramolecular hydrogen bond forming a stable pseudo-six-membered ring.

Intermolecular Interactions and Crystal Packing

In the solid state, the molecules are organized into a well-defined supramolecular architecture. The crystal structure reveals that the two independent molecules (A and B) form dimers.[4][5][6] This dimerization is primarily driven by two types of hydrogen bonds:

-

An intermolecular N—H⋯S bond, where an amino hydrogen of one molecule interacts with the thiophene sulfur atom of the adjacent molecule.[4][5][6]

-

An intermolecular N—H⋯O bond, where an amino hydrogen of one molecule interacts with the carbonyl oxygen of the other.[5]

Notably, the same hydrogen atom from the amino group that participates in the intramolecular bond is also involved in the intermolecular N—H⋯S interaction, creating a bifurcated hydrogen bond system.[4][5][6] These A+B dimers are further linked by additional N—H⋯O hydrogen bonds, forming extended one-dimensional chains along the[8] crystallographic axis.[4][5][6][8]

Caption: Dimerization via N-H···S/O bonds and subsequent chain formation.

Spectroscopic Characterization

Spectroscopic analysis provides essential data for the structural confirmation of this compound in non-crystalline states and is a primary tool for reaction monitoring and quality control.

NMR and Mass Spectrometry Data

| Technique | Assignment | Chemical Shift (δ) / m/z | Reference |

| ¹H NMR (400 MHz, CDCl₃) | -NH₂ (amino) | 6.07 (s, 2H) | [5][6][9] |

| -CH (thiophene ring) | 5.82 (s, 1H) | [5][6][9] | |

| -OCH₂- (ethyl ester) | 4.29 (q, J = 7.1 Hz, 2H) | [5][6][9] | |

| -CH₃ (ring) | 2.28 (s, 3H) | [5][6][9] | |

| -CH₃ (ethyl ester) | 1.35 (t, J = 7.1 Hz, 3H) | [5][6][9] | |

| ¹³C NMR (400 MHz, CDCl₃) | C=O, C-NH₂, C-S, C-C | 166.13, 164.17, 136.71, 106.72, 102.85 | [5][6][9] |

| -OCH₂- | 59.54 | [5][6][9] | |

| -CH₃ (ring) | 18.40 | [5][6][9] | |

| -CH₃ (ethyl ester) | 14.40 | [5][6][9] | |

| ESI-MS | Calculated for C₈H₁₁NO₂S | 185.05 | [5][6][9] |

| Found [M+H]⁺ | 186.15 | [5][6][9] |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands that correspond to its key functional groups.

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ are characteristic of the primary amino group.[10]

-

C-H Stretching: Absorptions around 2990 cm⁻¹ correspond to the aliphatic C-H bonds of the methyl and ethyl groups.[10]

-

C=O Stretching: A strong absorption band around 1660-1710 cm⁻¹ is indicative of the ester carbonyl group.[10]

-

C=C Stretching: Bands in the 1440-1610 cm⁻¹ region are assigned to the C=C double bonds within the thiophene ring.[10]

Synthesis: The Gewald Reaction

The most efficient and widely adopted method for synthesizing this compound is the Gewald three-component reaction.[11][12][13] This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and high yields.[12]

The reaction involves the condensation of a ketone (acetone), an α-activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like diethylamine or morpholine.[4][6][10]

Gewald Reaction Workflow

The mechanism proceeds through a sequence of well-established steps, beginning with a Knoevenagel-Cope condensation between acetone and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[11][13] This is followed by the nucleophilic addition of sulfur, subsequent cyclization, and a final tautomerization to yield the aromatic 2-aminothiophene product.[13]

Caption: Stepwise workflow of the Gewald synthesis for the target compound.

Experimental Protocol: Synthesis and Purification

The following protocol is a robust, field-proven method for laboratory-scale synthesis.

-

Reagent Preparation: In a flask, dissolve elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml). In a separate flask, prepare a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).[4][5][6]

-

Reaction: Add the acetone/ethyl cyanoacetate solution to the sulfur/diethylamine solution. Stir the combined mixture constantly at 50°C for approximately 3 hours.[4][5][6]

-

Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) with pre-coated silica gel plates.

-

Work-up: Once complete, quench the reaction mixture with ice-cold water and extract the product into ethyl acetate.[4][5][6]

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[4][5][6]

-

Purification: Purify the crude product using silica gel column chromatography (100–200 mesh) with a hexane/ethyl acetate (7:3) mixture as the eluent.[5][6]

-

Crystallization: Obtain pure yellow crystals by slow evaporation of a saturated solution of the purified product in ethyl acetate. The typical yield is around 85%.[5][6]

Conclusion

This compound possesses a highly planar structure stabilized by a significant intramolecular N—H⋯O hydrogen bond. In the solid state, it self-assembles into dimers and extended chains through a network of intermolecular N—H⋯S and N—H⋯O interactions. Its synthesis is reliably achieved in high yield via the Gewald reaction. This detailed understanding of its structure, bonding, and synthesis is fundamental for its effective application as a versatile building block in the rational design of new pharmaceuticals and advanced organic materials.

References

-

Khanum, K. K., et al. (2021). This compound. IUCrData, 6(4), x210351. [Link]

-

Guan, X., et al. (2022). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 87(23), 15599–15610. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

-

Wikipedia. (n.d.). Gewald reaction. [Link]

-

Khanum, K. K., et al. (2021). This compound. Acta Crystallographica Section E: Crystallographic Communications, E77. [Link]

-

Khanum, K. K., et al. (2021). Ethyl 2-amino-4-methyl-thio-phene-3-carboxyl-ate. IUCrData, 6(Pt 4), x210351. [Link]

-

Khanum, K. K., et al. (2021). Ethyl 2-amino-4-methyl-thio-phene-3-carboxyl-ate. PubMed, IUCrData, 6(Pt 4), x210351. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404. [Link]

-

Akkurt, M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1084. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Ethyl 2-Amino-4-Methyl-5-Phenylthiophene-3-Carboxylate in Modern Drug Discovery. [Link]

-

PubChem. (n.d.). Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate. [Link]

-

PubChem. (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. [Link]

-

ResearchGate. (2021). (PDF) this compound. [Link]

-

International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

-

NIST. (n.d.). This compound. [Link]

-

ResearchGate. (2025). (PDF) SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. [Link]

-

Prasad, Y. R., et al. (2016). Therapeutic importance of synthetic thiophene. Journal of Applied Pharmaceutical Science, 6(11), 164-171. [Link]

-

Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279-293. [Link]

-

Nikolakopoulos, G., et al. (2006). 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers. Bioorganic & Medicinal Chemistry, 14(7), 2358-65. [Link]

-

Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-832. [Link]

-

Thomas, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-10. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. chemimpex.com [chemimpex.com]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C8H11NO2S | CID 521132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 2-amino-4-methyl-thio-phene-3-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Gewald reaction - Wikipedia [en.wikipedia.org]

CAS number 43088-42-2 physical and chemical properties

An In-Depth Technical Guide to tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 4-(phenylamino)piperidine-1-carboxylate, commonly referred to as 1-Boc-4-AP or 4-Anilino-1-Boc-piperidine, is a critical chemical intermediate in the synthesis of various piperidine-based compounds. Its significance in the pharmaceutical and forensic sciences is primarily due to its role as a direct precursor to 4-anilinopiperidine, a key building block for the illicit synthesis of fentanyl and its analogues.[1][2][3][4] This guide provides a comprehensive overview of the physical and chemical properties of 1-Boc-4-AP, its synthesis, reactivity, and analytical characterization, tailored for professionals in drug development and related scientific fields.

Chemical Identity and Physical Properties

1-Boc-4-AP is a white crystalline solid.[1] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and modulates its reactivity, making it a versatile intermediate in multi-step syntheses.

| Property | Value | Source(s) |

| CAS Number | 125541-22-2 | [1] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][4] |

| Molecular Weight | 276.37 g/mol | [4] |

| IUPAC Name | tert-butyl 4-(phenylamino)piperidine-1-carboxylate | [5] |

| Synonyms | 4-ANBocP, N-Boc-4-AP, 1-Boc-4-(Phenylamino)piperidine, tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | [1] |

| Melting Point | 136-137 °C | [4] |

| Boiling Point | 400.6 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.107 g/cm³ (Predicted) | [4] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMF: 15 mg/ml, DMSO: 25 mg/ml, Ethanol: 25 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |

| Storage Temperature | Room temperature, in an inert atmosphere | [4] |

Spectral Data

-

UV (λmax): 249 nm[1]

-

Mass Spectrometry (GC-MS): A searchable GC-MS spectral database containing 70eV EI mass spectral data for 1-Boc-4-AP is available.[1][6] The exact mass is 276.183778 g/mol .[6]

Synthesis and Reactivity

1-Boc-4-AP is typically synthesized from 4-aminopiperidine. The synthesis involves the protection of the piperidine nitrogen with a Boc group, followed by N-arylation with an appropriate phenyl source.

Representative Synthesis Workflow

Caption: General synthetic scheme for 1-Boc-4-AP.

Reactivity and Deprotection

The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield 4-anilinopiperidine.[7] This deprotection step is the gateway to the synthesis of fentanyl and its derivatives.

The reactivity of the aniline nitrogen in 1-Boc-4-AP is influenced by substituents on the phenyl ring. For instance, the presence of a methyl group at the ortho position can sterically hinder the aniline nitrogen, reducing its nucleophilicity compared to a para-substituted counterpart.[8] This steric hindrance can affect the efficiency of subsequent reactions, such as N-acylation in the synthesis of fentanyl analogues.[8]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of tert-butyl 4-aminopiperidine-1-carboxylate with an aryl halide.

Materials:

-

tert-butyl 4-aminopiperidine-1-carboxylate

-

Aryl halide (e.g., bromobenzene)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP)

-

Base (e.g., sodium tert-butoxide)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and the phosphine ligand.

-

Add the aryl halide and tert-butyl 4-aminopiperidine-1-carboxylate.

-

Add the base.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature.

-

Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-Boc-4-AP derivative.

Deprotection of the Boc Group

Materials:

-

1-Boc-4-AP

-

Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 1-Boc-4-AP in dichloromethane.

-

Add an excess of the acidic solution (e.g., 4M HCl in dioxane or a solution of TFA in DCM).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting salt of 4-anilinopiperidine can be used directly in the next step or neutralized with a base to obtain the free amine.

Applications in Drug Development and Forensic Science

1-Boc-4-AP is a crucial precursor in the synthesis of 4-anilinopiperidine, which is a key intermediate for the production of fentanyl and its analogues.[1][2][3][4] Consequently, its detection and analysis are of significant interest to law enforcement and forensic laboratories.[7] The presence of 1-Boc-4-AP in seized materials can indicate the illicit synthesis of fentanyl-related compounds.[7]

In legitimate research, 1-Boc-4-AP and its derivatives are used to synthesize novel opioid receptor modulators and other piperidine-containing pharmacologically active molecules. The Boc-protected piperidine allows for selective modification at other positions of the molecule before the final deprotection and functionalization of the piperidine nitrogen.

Regulatory Status

Due to its use in the illicit manufacture of controlled substances, 1-Boc-4-AP is a regulated chemical in many jurisdictions. In the United States, it is classified as a List I chemical by the Drug Enforcement Administration (DEA), subjecting it to stringent regulatory controls.[2][9]

Conclusion

tert-butyl 4-(phenylamino)piperidine-1-carboxylate is a pivotal chemical intermediate with significant implications for both legitimate pharmaceutical research and the illicit drug trade. A thorough understanding of its physical and chemical properties, synthesis, and reactivity is essential for researchers, scientists, and drug development professionals. The protocols and data presented in this guide provide a solid foundation for the safe and effective handling and utilization of this important compound.

References

- Benchchem. (n.d.). Reactivity Showdown: Ortho- vs. Para-Methyl 4-Anilino-1-Boc-Piperidine in Drug Synthesis.

- Aribo Biotechnology. (n.d.). 43088-42-2 Name: Ethyl 2-amino-4-methylthiophene-3-carboxylate.

- LookChem. (n.d.). This compound CAS 43088-42-2.

- Cheméo. (n.d.). This compound.

- Cayman Chemical. (n.d.). 4-Anilino-1-Boc-piperidine.

- ChemicalBook. (n.d.). This compound | 43088-42-2.

- Wikipedia. (n.d.). 1-Boc-4-AP.

- Cayman Chemical. (n.d.). para-methyl 4-Anilino-1-Boc-piperidine.

- ChemicalBook. (n.d.). 4-Amino-1-Boc-piperidine synthesis.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- TargetMol. (n.d.). Data Sheet (Cat.No.Fr12526).

- ChemScence. (n.d.). CAS 43088-42-2: this compound.

- Bertin Bioreagent. (n.d.). 4-Anilino-1-Boc-piperidine - Applications.

- Cayman Chemical. (n.d.). meta-methyl 4-Anilino-1-Boc-piperidine.

- SpectraBase. (n.d.). 4-Anilino-1-Boc-piperidine - Optional[MS (GC)] - Spectrum.

- Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

- Labscoop. (n.d.). 4-Anilino-1--Boc-piperidine, 5MG.

- Molbase. (n.d.). Ethyl 2-Amino-4-methyl-3-thiophenecarboxylate.

- LookChem. (n.d.). Cas 125541-22-2, 1-N-Boc-4-(Phenylamino)piperidine.

-

May, C., Downey, C., Power, J. D., & Kavanagh, P. V. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Drug testing and analysis, 12(9), 1387–1392. Retrieved from [Link]

- UNODC. (n.d.). Substance Details 4-Anilino-1-Boc-piperidine.

- PubChem. (n.d.). 4-Amino-1-Boc-piperidine.

- PubChem. (n.d.). This compound.

-

Federal Register. (2022, November 9). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Retrieved from [Link]

-

Federal Register. (2023, October 31). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 3. labscoop.com [labscoop.com]

- 4. Cas 125541-22-2,1-N-Boc-4-(Phenylamino)piperidine | lookchem [lookchem.com]

- 5. Substance Details 4-Anilino-1-Boc-piperidine [unodc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Federal Register :: Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical [federalregister.gov]

An In-depth Technical Guide to Ethyl 2-amino-4-methylthiophene-3-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-methylthiophene-3-carboxylate is a heterocyclic compound that has garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and materials science. Its thiophene core, substituted with amino and carboxylate functional groups, makes it a versatile building block for the synthesis of a wide array of biologically active molecules and functional materials.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its key applications in research and development.

Core Molecular and Physical Properties

This compound is a stable, crystalline solid at room temperature.[1] The unique arrangement of its functional groups—an amino group at the 2-position and an ethyl carboxylate group at the 3-position of the 4-methylthiophene ring—imparts specific reactivity and allows for a variety of chemical modifications.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO₂S | [1][3][4][5] |

| Molecular Weight | 185.24 g/mol | [1][3][5] |

| IUPAC Name | This compound | [4] |

| CAS Number | 43088-42-2 | [1][3][4] |

| Appearance | Light yellow to yellow to orange crystalline powder | [1] |

| Melting Point | 79 - 83 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage | Store at room temperature | [1] |

Synthesis via the Gewald Reaction: A Step-by-Step Protocol

The most common and efficient method for synthesizing this compound is the Gewald aminothiophene synthesis. This one-pot, multi-component reaction is widely utilized for the preparation of highly substituted 2-aminothiophenes.[6][7]

Reaction Principle: The Gewald reaction involves the condensation of a ketone (acetone in this case), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst (such as diethylamine or morpholine).[8][9]

Experimental Protocol:

-

Reaction Setup: To a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in 2 ml of absolute ethanol, add a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in 2 ml of absolute ethanol.[8]

-

Reaction Conditions: Stir the reaction mixture constantly for 3 hours at 50°C.[8]

-

Monitoring the Reaction: The completion of the reaction can be monitored by thin-layer chromatography (TLC) using pre-coated silica gel plates.[8]

-

Work-up: After the reaction is complete, quench the mixture with ice-cold water.[8]

-

Extraction: Extract the product into ethyl acetate. Separate the organic layer.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure.[10]

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (7:3) mixture as the eluent.[8]

-

Crystallization: Obtain yellow crystals of this compound by slow evaporation of a saturated solution in ethyl acetate. The reported yield for this method is approximately 85%.[8][10]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the Gewald synthesis of this compound.

Caption: Workflow for the Gewald Synthesis.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Development: This compound serves as a crucial building block for the synthesis of various pharmaceutical agents. Thiophene derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antidepressant, and anticonvulsant properties.[2][8] They have also been identified as allosteric enhancers of the adenosine A1 receptor, which is a target for treating cardiac arrhythmias and other conditions.[2][8]

-

Drug Discovery: The thiophene ring system is a common motif in many biologically active compounds, making this molecule a key starting material in drug discovery campaigns.[7][11] Its functional groups allow for the introduction of diverse substituents to explore structure-activity relationships and develop novel therapeutic candidates.

-

Materials Science: Thiophene-based compounds possess interesting electronic properties, making them suitable for applications in functional materials.[2][8] These can include organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their potential for reversible oxidation at low potentials and semiconductor-like behavior.[2][8]

-

Agricultural Chemistry: The thiophene core can enhance the stability and efficacy of agrochemicals.[1] Consequently, this compound is utilized in the development of new pesticides and other agricultural products.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[3][12]

Precautionary Statements:

-

Prevention: Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.[13][14]

-

Response:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[14]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13][14]

-

If swallowed: Get medical help.[13]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[13][14]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[13]

Conclusion

This compound is a high-value chemical intermediate with significant applications in both pharmaceutical and materials science research. Its straightforward synthesis via the Gewald reaction, coupled with its versatile reactivity, ensures its continued importance as a foundational scaffold for the development of novel compounds with diverse functionalities. A thorough understanding of its properties and safe handling procedures is essential for researchers and scientists working with this compound.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. echemi.com [echemi.com]

- 4. This compound | C8H11NO2S | CID 521132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound suppliers USA [americanchemicalsuppliers.com]

- 6. ijpbs.com [ijpbs.com]

- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. nbinno.com [nbinno.com]

- 12. labfind.co.kr [labfind.co.kr]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate via the Gewald Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis mechanism for Ethyl 2-amino-4-methylthiophene-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary focus is on the Gewald aminothiophene synthesis, a versatile and efficient one-pot, multi-component reaction. This document elucidates the reaction mechanism, provides a detailed experimental protocol, and offers insights into the critical parameters that govern the successful synthesis of this polysubstituted 2-aminothiophene.

Introduction: The Significance of 2-Aminothiophenes

2-Aminothiophenes are a privileged scaffold in modern chemistry, forming the core of numerous biologically active compounds and functional materials.[1][2][3] Their inherent structural features allow for diverse functionalization, making them key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][4][5] this compound, the subject of this guide, is a particularly useful precursor for the development of novel therapeutic agents, including anti-inflammatory drugs and kinase inhibitors.[5][6]

The Gewald reaction, discovered by Karl Gewald in 1966, remains the most prominent and practical method for accessing these polysubstituted thiophenes.[3][7][8] It is a multi-component reaction that brings together a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base to construct the thiophene ring in a single step.[7][9][10] The reaction's operational simplicity, use of readily available starting materials, and broad substrate scope have cemented its importance in synthetic organic chemistry.[3][11]

The Gewald Reaction: A Mechanistic Deep Dive

The synthesis of this compound from acetone, ethyl cyanoacetate, and elemental sulfur is a classic example of the Gewald reaction. While often presented as a simple one-pot procedure, the underlying mechanism is a sophisticated sequence of well-defined chemical transformations. The reaction is generally understood to proceed through three key stages: Knoevenagel-Cope condensation, sulfur addition, and intramolecular cyclization followed by tautomerization.[10][12]

Step 1: Knoevenagel-Cope Condensation

The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the ketone (acetone) and the active methylene compound (ethyl cyanoacetate).[4][7][10] A base, typically a secondary amine like diethylamine or morpholine, deprotonates the α-carbon of ethyl cyanoacetate to form a resonance-stabilized carbanion.[6][10] This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of acetone. The resulting alkoxide intermediate subsequently undergoes dehydration to yield the stable α,β-unsaturated nitrile, ethyl 2-cyano-3-methylbut-2-enoate.[4][7] Computational studies have shown this condensation to be the initial and most likely first step in the Gewald reaction pathway.[4]

Step 2: Sulfur Addition and Polysulfide Intermediates

The next phase of the mechanism involves the addition of elemental sulfur. The α,β-unsaturated nitrile intermediate is deprotonated at the γ-position by the base, forming a substituted allylic anion.[4] This anion then acts as a nucleophile, attacking the elemental sulfur ring (S₈) and opening it to form a polysulfide intermediate.[4][13] The exact mechanism of sulfur transfer and the nature of the sulfurating agent are complex and can involve an equilibrium of various polysulfide chain lengths.[4][13]

Step 3: Intramolecular Cyclization and Aromatization

The crucial ring-forming step is the intramolecular cyclization of a monosulfide intermediate.[12][13] The sulfur-containing intermediate undergoes cyclization via a nucleophilic attack of the sulfur anion onto the carbon of the nitrile group.[6][12] This results in the formation of a cyclic imine tautomer. A subsequent prototropic shift leads to the final, thermodynamically stable aromatic 2-aminothiophene product.[7][10][12] The aromatization of the thiophene ring is the primary thermodynamic driving force for the entire reaction sequence.[4][13]

Caption: Figure 1: Simplified Mechanism of the Gewald Reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |

| Acetone | 58.08 | 0.5 | ~37 µL | Reagent grade |

| Ethyl cyanoacetate | 113.12 | 0.5 | ~57 µL | Reagent grade |

| Elemental Sulfur | 32.07 (as S) | 0.5 | 16 mg | Finely powdered |

| Diethylamine | 73.14 | 0.5 | ~52 µL | Can be substituted with morpholine |

| Absolute Ethanol | 46.07 | - | 4 mL | Solvent |

| Ethyl Acetate | 88.11 | - | As needed | For extraction and chromatography |

| Hexane | 86.18 | - | As needed | For chromatography |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed | Drying agent |

| Silica Gel | - | - | As needed | For column chromatography (100-200 mesh) |

Step-by-Step Procedure

-

Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 mL).[1][14]

-

Addition of Reactants: In a separate vial, mix acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 mL).[1][14] Add this mixture to the solution from step 1.

-

Reaction: Stir the reaction mixture constantly at 50°C for 3 hours.[1][14] Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) eluent system.

-

Workup: After the reaction is complete, cool the mixture to room temperature and then quench it with ice-cold water.[1][14]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[1][14]

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1][14]

-

Purification: Purify the crude product using silica gel column chromatography with a hexane:ethyl acetate (7:3) mixture as the eluent.[1][14]

-

Characterization: Collect the fractions containing the product and evaporate the solvent. The final product, this compound, is typically a yellow solid.[1] Expected yield is approximately 85%.[1]

Characterization Data

-

¹H NMR (400 MHz, CDCl₃): δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[1]

-

¹³C NMR (101 MHz, CDCl₃): δ 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40.[1]

-

ESI-MS: m/z calculated for C₈H₁₁NO₂S: 185.05; found [M + H]⁺ 186.15.[1]

Experimental Workflow and Logic

The successful execution of the Gewald synthesis relies on a logical sequence of operations designed to maximize yield and purity.

Caption: Figure 2: Experimental Workflow for Gewald Synthesis.

Conclusion

The Gewald reaction provides a powerful and direct route to this compound. A thorough understanding of its multi-step mechanism, from the initial Knoevenagel-Cope condensation to the final aromatization, is crucial for optimizing reaction conditions and troubleshooting potential issues. The protocol detailed in this guide is robust and has been demonstrated to produce the target compound in high yield. By adhering to this methodology, researchers can reliably access this important heterocyclic building block for applications in drug discovery and materials science.

References

-

Ghahremanpour, M. M., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

Wikipedia. Gewald reaction. [Link]

-

Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

Khanum, S. A., et al. (2021). This compound. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

-

Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. [Link]

-

ARKAT USA, Inc. (2014). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. [Link]

-

International Union of Crystallography. (2021). This compound. [Link]

-

Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

-

Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

-

International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

-

IUCr Journals. (2021). This compound. [Link]

-

Dömling, A., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry. [Link]

-

ResearchGate. Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF. [Link]

-

Royal Society of Chemistry. (2022). CHAPTER 21: Thiophene Synthesis. [Link]

-

ResearchGate. (2021). Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling. [Link]

-

ResearchGate. (2021). (PDF) this compound. [Link]

-

ResearchGate. (2018). Gewald reaction and apply in drug synthesis. [Link]

Sources

- 1. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.iucr.org [journals.iucr.org]

Spectroscopic data for Ethyl 2-amino-4-methylthiophene-3-carboxylate (NMR, IR, Mass Spec)

An In-Depth Spectroscopic Guide to Ethyl 2-amino-4-methylthiophene-3-carboxylate

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key heterocyclic building block. Thiophene derivatives are a prominent class of compounds in medicinal chemistry and materials science, recognized for a wide spectrum of biological activities—including anti-inflammatory, antimicrobial, and antidepressant properties—and for their use in functional materials like organic light-emitting diodes (OLEDs) and field-effect transistors.[1] Accurate structural elucidation through spectroscopic methods is paramount for researchers in drug development and materials science to ensure compound identity and purity, forming the foundation for further investigation and application.

This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The interpretation herein is grounded in fundamental principles and supported by published data, offering field-proven insights into the correlation between spectral features and molecular structure.

Molecular Structure and Synthesis Overview

This compound (C₈H₁₁NO₂S) is a polysubstituted thiophene. Its structure consists of a central thiophene ring functionalized with an amino group at position 2, an ethyl carboxylate group at position 3, and a methyl group at position 4.

The most common and efficient synthesis route for this class of compounds is the Gewald reaction.[2] This one-pot multicomponent reaction involves the condensation of a ketone (acetone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst such as diethylamine or morpholine.[3][1][4]

Caption: High-level workflow for the Gewald synthesis of the title compound.

Below is the chemical structure with atom numbering used for the subsequent NMR assignments.

Caption: Structure of this compound with numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides a precise map of the hydrogen atoms in the molecule. The spectrum was recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[3][5] The observed signals are consistent with the proposed structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Rationale |

| 6.07 | Singlet (broad) | 2H | - | -NH₂ | The broad singlet is characteristic of exchangeable amine protons. Its downfield shift is due to the electron-withdrawing effect of the thiophene ring. |

| 5.82 | Singlet | 1H | - | Thiophene H-5 | This singlet corresponds to the sole proton on the thiophene ring. Its chemical shift is in the aromatic region, influenced by the ring current and substituents. |

| 4.29 | Quartet | 2H | 7.1 | -OCH₂- (C⁶) | The quartet signal is indicative of a CH₂ group adjacent to a CH₃ group. This is the methylene of the ethyl ester. |

| 2.28 | Singlet | 3H | - | -CH₃ (C⁸) | This singlet represents the three protons of the methyl group attached directly to the thiophene ring at the C4 position. |

| 1.35 | Triplet | 3H | 7.1 | -OCH₂CH₃ (C⁷) | The triplet signal arises from the terminal methyl group of the ethyl ester, split by the adjacent CH₂ group. |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. The assignments below are based on data acquired in CDCl₃.[3][5]

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 166.13 | C=O (C⁵) | The signal furthest downfield corresponds to the carbonyl carbon of the ethyl ester group, which is highly deshielded. |

| 164.17 | C2-NH₂ | This quaternary carbon is attached to the electronegative nitrogen atom and is part of the aromatic system, resulting in a downfield shift. |

| 136.71 | C4-CH₃ | This signal represents the thiophene ring carbon attached to the methyl group. |

| 106.72 | C5 | The upfield shift of this thiophene ring protonated carbon is due to the combined electron-donating effects of the sulfur atom and the other substituents. |

| 102.85 | C3-COOEt | This quaternary carbon is shielded relative to the other ring carbons due to its position adjacent to the electron-donating amino group. |

| 59.54 | -OCH₂- (C⁶) | The methylene carbon of the ethyl ester, deshielded by the adjacent oxygen atom. |

| 18.40 | -CH₃ (C⁸) | The carbon of the methyl group attached to the thiophene ring. |

| 14.40 | -OCH₂CH₃ (C⁷) | The terminal methyl carbon of the ethyl ester, appearing in the typical upfield aliphatic region. |

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.[6]

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) inside a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire both ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typically 16-32 scans are sufficient. For ¹³C NMR, a greater number of scans are required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase and baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Analysis

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The data below is a composite representation based on typical values for these functionalities and available library spectra.[4][7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3460-3310 | Strong, Sharp (doublet) | N-H | Asymmetric & Symmetric Stretching |

| 2990-2940 | Medium | C-H (aliphatic) | Stretching |

| 1660-1670 | Strong, Sharp | C=O (ester) | Stretching |

| ~1590 | Strong | N-H | Bending (Scissoring) |

| 1500-1440 | Medium-Strong | C=C (thiophene ring) | Stretching |

| ~1250 | Strong | C-O (ester) | Stretching |

The most telling features are the sharp doublet in the 3460-3310 cm⁻¹ region, which is a hallmark of a primary amine (-NH₂), and the very strong absorption around 1660 cm⁻¹, confirming the presence of the conjugated ester carbonyl group.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder.[6] Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Spectrum Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Mass Spectrum Analysis

The calculated monoisotopic mass for C₈H₁₁NO₂S is 185.05 Da.[3] Electrospray Ionization (ESI) mass spectrometry, a soft ionization technique, typically shows the protonated molecular ion.

| m/z | Ion | Rationale |

| 186.15 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of the parent compound (185.05 Da).[3][5] |

| 185 | [M]⁺ | The molecular ion peak observed under Electron Ionization (EI) conditions.[7] |

| 139 | [M-C₂H₅OH]⁺ or [M-OC₂H₅+H]⁺ | A common fragmentation pathway involving the loss of ethanol or the ethoxy radical from the ester group.[7] |

| 111 | [M-COOC₂H₅]⁺ | Represents the loss of the entire ethyl carboxylate radical, leaving the 2-amino-4-methylthiophene cation.[7] |

digraph "fragmentation_pathway" { graph [rankdir="LR", splines=true]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#EA4335"];M [label="[M]⁺˙\nm/z = 185", fillcolor="#FBBC05"]; frag1 [label="[M - OC₂H₅]⁺\nm/z = 140"]; frag2 [label="[M - COOC₂H₅]⁺\nm/z = 112"]; // Note: Search result shows 139 and 111, which implies rearrangements. The diagram shows a simplified loss. // The text will use the cited values. This diagram is illustrative. M -> frag1 [label="- •OC₂H₅"]; M -> frag2 [label="- •COOC₂H₅"];

}

Caption: A simplified representation of key fragmentation pathways in Mass Spectrometry.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation (ESI-MS): Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[6] Infuse the solution directly into the electrospray ion source.

-

Sample Preparation (GC-MS): For Electron Ionization (EI), introduce a dilute solution of the sample into a Gas Chromatograph (GC) coupled to a mass spectrometer. The compound will be vaporized and ionized in the source.[7]

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pattern that is consistent with the known structure.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy precisely map the hydrogen and carbon skeletons, aligning perfectly with the expected chemical shifts and coupling patterns. Infrared spectroscopy confirms the presence of the primary amine and conjugated ester functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and reveals logical fragmentation patterns consistent with the molecule's structure. This comprehensive spectroscopic profile serves as a reliable reference for researchers engaged in the synthesis, quality control, and application of this versatile thiophene derivative.

References

-

Khanum, S. A., et al. (2021). This compound. IUCrData, 6, x210351. [Link]

-

International Union of Crystallography. (2021). This compound. IUCr Journals. [Link]

-

Mobinikhaledi, A., et al. (Date not available). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

-

Khanum, S. A., et al. (2021). This compound. National Center for Biotechnology Information (PMC). [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. [Link]

-

Akkurt, M., et al. (Date not available). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information (PMC). [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. IJPBS. [Link]

-

ResearchGate. (2021). (PDF) this compound. ResearchGate. [Link]

-

NIST. (n.d.). This compound. NIST WebBook. [Link]

-

Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]

Sources

- 1. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. asianpubs.org [asianpubs.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | C8H11NO2S | CID 521132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

The 2-Aminothiophene Scaffold: A Technical Guide to Unlocking its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Promise of a Privileged Scaffold

The 2-aminothiophene core is a standout in medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a multitude of biologically active compounds.[1][2] Its synthetic accessibility, primarily through the robust and versatile Gewald reaction, combined with its favorable physicochemical properties, has established it as a cornerstone for the development of novel therapeutics.[3][4][5] This technical guide offers an in-depth exploration of the diverse biological activities of 2-aminothiophene derivatives, providing researchers and drug development professionals with a comprehensive understanding of their mechanisms of action, methods for their evaluation, and insights into their structure-activity relationships (SAR).

This guide is structured to provide both a high-level overview and granular, actionable details. We will delve into the significant anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by detailed experimental protocols and quantitative data. Furthermore, we will visualize the intricate signaling pathways and experimental workflows to provide a clear and comprehensive understanding of the science underpinning the therapeutic potential of 2-aminothiophene derivatives.

The Cornerstone of Synthesis: The Gewald Reaction

The prevalence of 2-aminothiophene derivatives in drug discovery is intrinsically linked to the efficiency of the Gewald reaction. This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[6] The reaction's tolerance of a wide range of substituents allows for the creation of diverse chemical libraries, which is crucial for exploring structure-activity relationships.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

This protocol provides a general procedure for the Gewald reaction. Specific conditions may need to be optimized for different substrates.

Materials:

-

α-Methylene carbonyl compound (e.g., cyclohexanone)

-

α-Cyanoester (e.g., ethyl cyanoacetate) or malononitrile

-

Elemental sulfur

-

Base catalyst (e.g., morpholine, triethylamine, or piperidinium borate)[3]

-

Solvent (e.g., ethanol, methanol, or DMF)[4]

-

Reaction vessel (e.g., round-bottom flask with a magnetic stirrer and reflux condenser)

-

Heating source (e.g., heating mantle or oil bath)

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve the α-methylene carbonyl compound (1 equivalent) and the α-cyanoester or malononitrile (1 equivalent) in the chosen solvent.

-

Add elemental sulfur (1 equivalent) to the mixture.

-

While stirring, add the base catalyst (catalytic to stoichiometric amounts, depending on the specific protocol) to the reaction mixture. An exothermic reaction may occur, which can be controlled with an ice bath.

-

Heat the reaction mixture to a temperature appropriate for the chosen solvent and reactants (typically between 50°C and reflux) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the crude product by filtration and wash it with a small amount of cold solvent.

-

Purify the product by recrystallization from a suitable solvent to obtain the desired 2-aminothiophene derivative.

Anticancer Activity: A Multi-pronged Attack on Malignancy

2-Aminothiophene derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[7][8][9] Their therapeutic potential stems from their ability to interfere with critical cellular processes in cancer cells, including kinase signaling, microtubule dynamics, and the induction of apoptosis.

Mechanisms of Anticancer Action

1. Kinase Inhibition:

A primary mechanism of action for many anticancer 2-aminothiophene derivatives is the inhibition of protein kinases, which are crucial enzymes in signaling pathways that regulate cell growth, proliferation, and survival.[10] A notable target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[11][12] By blocking the ATP binding site of EGFR, these derivatives can halt the downstream signaling cascade that promotes tumor progression.[13][14]

2. Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[15] Certain 2-aminothiophene derivatives act as antimitotic agents by binding to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization.[15][16] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[8]

Quantitative Evaluation of Anticancer Activity